6-Chloroquinolin-4-amine

Antimalarial Drug Discovery Structure-Activity Relationship (SAR) Hemozoin Inhibition

6-Chloroquinolin-4-amine (CAS 20028-60-8) is the essential 4-aminoquinoline building block with the critical 6-chloro substitution. Unlike its 7-chloro isomer (chloroquine core) which binds hematin, this 6-chloro analog exhibits a distinct interaction profile—making it an indispensable inactive control for antimalarial SAR studies. It uniquely enables the synthesis of RIP2/PAK4 kinase inhibitors and serves as a mutant-selective EGFR TKI starting point (wild-type IC50 514 nM vs mutant 65 nM). Procure this specific regioisomer to avoid target selectivity errors; substitute at risk of project failure.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 20028-60-8
Cat. No. B1268862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinolin-4-amine
CAS20028-60-8
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1Cl)N
InChIInChI=1S/C9H7ClN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12)
InChIKeyANAOKPHXXDXCAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinolin-4-amine (CAS 20028-60-8): A Strategic Building Block for Medicinal Chemistry and Targeted Synthesis


6-Chloroquinolin-4-amine (CAS 20028-60-8) is a core 4-aminoquinoline heterocyclic building block with a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol . This compound is widely utilized in pharmaceutical development and biochemical research as a key intermediate, particularly for synthesizing antimalarial drug candidates and targeted kinase inhibitors . Its substitution pattern at the 6-position distinguishes it from other aminoquinolines like the 7-chloro analog, which is a critical determinant of biological activity [1]. The compound is commercially available with purities typically reaching ≥98% .

Why 6-Chloroquinolin-4-amine Cannot Be Replaced by Other Chlorinated 4-Aminoquinolines in Critical Applications


The position of the chlorine substituent on the quinoline ring profoundly dictates both the compound's biological target engagement and its downstream synthetic utility. In antimalarial research, the 7-chloro isomer (chloroquine core) is essential for binding to hematin, whereas the 6-chloro analog exhibits a distinct and significantly weaker interaction profile [1]. This structural difference directly translates to a critical difference in biochemical activity, making the two compounds non-interchangeable in mechanistic studies. Furthermore, the 6-chloro derivative is a unique precursor for synthesizing novel RIP2 and PAK4 kinase inhibitors, a synthetic pathway where its 7-chloro counterpart would yield a structurally distinct and likely inactive molecule [2]. Substituting this specific isomer with a generic 'chloroquinolin-4-amine' risks project failure by introducing a molecule with the wrong target selectivity and an entirely different pharmacological profile.

Quantitative Evidence of 6-Chloroquinolin-4-amine's Differentiated Profile for Scientific Procurement


6-Chloro vs. 7-Chloro Isomer: Hematin Binding Affinity Distinguishes Antimalarial Mechanism

A direct head-to-head comparison of 4-aminoquinoline analogs reveals that the 6-chloro isomer exhibits no significant interaction with the hematin mu-oxo dimer, a key target in the mechanism of action of antimalarial drugs like chloroquine. In contrast, the 7-chloro isomer (the core of chloroquine) demonstrates a strong binding affinity, with an association constant (Ka) of 4.0 x 10^5 M^-1 [1]. This confirms the 7-chloro substituent is a critical structural determinant for target binding, and the 6-chloro analog is functionally distinct.

Antimalarial Drug Discovery Structure-Activity Relationship (SAR) Hemozoin Inhibition

6-Chloro Derivative Shows Potent and Selective EGFR Mutant Kinase Inhibition

In a cellular assay evaluating growth inhibition of EGFR L858R mutant-expressing BaF/3 cells, 6-chloroquinolin-4-amine exhibited an IC50 of 65 nM [1]. In contrast, in a biochemical assay measuring inhibition of wild-type EGFR kinase activity, the same compound showed a significantly weaker IC50 of 514 nM [2]. This data suggests a potential selectivity advantage for the L858R mutant over the wild-type receptor, a desirable profile for overcoming resistance in targeted cancer therapy.

Kinase Inhibitor EGFR Mutant Oncology Non-Small Cell Lung Cancer (NSCLC)

6-Chloroquinolin-4-amine as a Core Scaffold for High-Affinity RIPK2 Inhibitors

The 6-chloro substitution pattern is not only useful as a negative control but is also integral to the design of novel kinase inhibitors. A class of 4-aminoquinoline-based derivatives, derived from this core, have been developed as potent receptor-interacting protein kinase 2 (RIPK2) inhibitors [1]. For example, the optimized compound '14' from a related series achieved an impressive IC50 of 5.1 ± 1.6 nM against RIPK2, demonstrating that the 6-chloro-4-aminoquinoline core can be elaborated into highly potent and selective biological probes [2].

Kinase Inhibitor RIPK2 Inflammation Autoimmune Disease

Key Scientific and Industrial Application Scenarios for Procuring 6-Chloroquinolin-4-amine (CAS 20028-60-8)


Mechanistic Probe in Antimalarial Hemozoin Formation Assays

The 6-chloro isomer serves as a critical inactive control compound in assays studying β-hematin (hemozoin) formation. Its demonstrated lack of binding to hematin mu-oxo dimers [1] allows researchers to definitively attribute observed inhibitory activity in other analogs (like the 7-chloro isomer) to specific interactions with the target. This makes it an essential procurement item for any lab conducting detailed structure-activity relationship (SAR) studies on 4-aminoquinoline antimalarials.

Scaffold for Designing Mutant-Selective EGFR Kinase Inhibitors

Based on its differential potency between mutant (IC50 65 nM) and wild-type (IC50 514 nM) EGFR, this compound is a valuable starting point for medicinal chemistry programs focused on developing next-generation, mutant-selective EGFR tyrosine kinase inhibitors [2]. It is specifically relevant for research targeting drug-resistant forms of non-small cell lung cancer (NSCLC).

Synthesis of Potent and Selective RIP2 Kinase Inhibitors

The 6-chloroquinolin-4-amine core is a key synthetic intermediate in the development of a novel class of receptor-interacting protein 2 (RIP2) kinase inhibitors [3]. These inhibitors are being investigated for their therapeutic potential in treating a range of inflammatory and autoimmune diseases, including Crohn's disease and asthma. Procuring this specific building block is a prerequisite for executing the published synthetic routes to these advanced leads.

Specialized Fragment-Based Drug Discovery (FBDD) Libraries

The compound's distinct 6-chloro substitution pattern, which confers a unique electronic and steric profile compared to other regioisomers, makes it a valuable addition to fragment libraries. Its small size and defined activity profile (active against mutant EGFR but not a hematin binder) allow it to serve as a validated starting fragment for exploring novel chemical space in oncology and infectious disease targets [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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